1,2-Dibromo-3-chloro-5-fluorobenzene
Overview
Description
1,2-Dibromo-3-chloro-5-fluorobenzene is an aromatic halogenated compound with the molecular formula C6H2Br2ClF. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. It is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .
Scientific Research Applications
1,2-Dibromo-3-chloro-5-fluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-3-chloro-5-fluorobenzene can be synthesized through halogenation reactions. One common method involves the bromination of 3-chloro-5-fluorobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-3-chloro-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Stille coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and organometallic reagents are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Mechanism of Action
The mechanism of action of 1,2-Dibromo-3-chloro-5-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen atoms on the benzene ring makes it susceptible to nucleophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dibromo-5-fluorobenzene
- 1,2-Dibromo-4-chlorobenzene
- 1,3-Dibromo-2-chloro-5-fluorobenzene
Uniqueness
1,2-Dibromo-3-chloro-5-fluorobenzene is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
1,2-dibromo-3-chloro-5-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClF/c7-4-1-3(10)2-5(9)6(4)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDBFZZJIYBHCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661529 | |
Record name | 1,2-Dibromo-3-chloro-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000577-62-7 | |
Record name | 1,2-Dibromo-3-chloro-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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